molecular formula C15H14O3 B160820 (S)-benzyl 2-hydroxy-2-phenylacetate CAS No. 62173-99-3

(S)-benzyl 2-hydroxy-2-phenylacetate

Cat. No. B160820
CAS RN: 62173-99-3
M. Wt: 242.27 g/mol
InChI Key: JFKWZVQEMSKSBU-AWEZNQCLSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point of “(S)-benzyl 2-hydroxy-2-phenylacetate” is 386.8°C at 760 mmHg . The compound has a molecular weight of 242.27 g/mol. Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

(S)-benzyl 2-hydroxy-2-phenylacetate plays a significant role in the field of synthetic chemistry. For instance, the compound has been involved in the synthesis of 1-(2-Hydroxy-5-methylphenyl)phenethylamine through a series of reactions including rearrangement and hydrolysis, showcasing its versatility as a precursor in complex organic syntheses (Wu Jia-sheng, 2003). Furthermore, its application in iron-catalyzed benzylation of 1,3-dicarbonyl compounds has been documented, demonstrating its utility in creating pharmaceutically relevant molecules under mild conditions (Jette Kischel et al., 2007).

Photodecarboxylative Benzylations

Photodecarboxylative benzylations of phthalimides with phenylacetates, including derivatives of (S)-benzyl 2-hydroxy-2-phenylacetate, have led to the formation of benzylated hydroxyphthalimidines. This reaction demonstrates the compound's ability to participate in photochemical transformations, yielding products with potential pharmaceutical applications (Fadi Hatoum et al., 2009).

Electrocarboxylation and CO2 Utilization

Electrocarboxylation in supercritical CO2 has been explored using benzyl chloride, a related compound, to synthesize phenylacetic acid, highlighting potential pathways for (S)-benzyl 2-hydroxy-2-phenylacetate in sustainable chemical synthesis through CO2 utilization (S. Chanfreau et al., 2008). Additionally, the Ni-catalyzed carboxylation of benzyl halides with CO2 underlines the compound's relevance in carbon capture and utilization strategies, producing phenylacetic acids under mild conditions (Thierry León et al., 2013).

Catalytic Arylation and Oxidative Processes

Copper-catalyzed oxidative decarboxylative arylation of benzothiazoles with phenylacetic and α-hydroxyphenylacetic acids, akin to (S)-benzyl 2-hydroxy-2-phenylacetate, showcases the compound's applicability in synthesizing aromatic compounds. This process, utilizing O2 as the sole oxidant, demonstrates its potential in green chemistry and pharmaceutical synthesis (Q. Song et al., 2013).

properties

IUPAC Name

benzyl (2S)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWZVQEMSKSBU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601044499
Record name Benzyl (2S)-hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-benzyl 2-hydroxy-2-phenylacetate

CAS RN

62173-99-3
Record name Benzyl (2S)-hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601044499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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